molecular formula C17H20FN3O3 B3006180 N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide CAS No. 1795443-32-1

N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide

Cat. No.: B3006180
CAS No.: 1795443-32-1
M. Wt: 333.363
InChI Key: WAIAJXYDYMTMJV-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C17H20FN3O3 and its molecular weight is 333.363. The purity is usually 95%.
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Biological Activity

N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This document provides an overview of its synthesis, biological mechanisms, and relevant studies that highlight its activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of Intermediates :
    • Reaction of 4-fluorobenzylamine with oxalyl chloride to form a fluorobenzyl intermediate.
    • Introduction of the 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl group through a nucleophilic substitution reaction.
  • Final Coupling :
    • The final product is obtained by coupling the fluorobenzyl intermediate with the hydroxyphenylpropyl intermediate using oxalyl chloride under anhydrous conditions to prevent hydrolysis.

This compound exhibits its biological activity through interactions with specific molecular targets, including enzymes and receptors. The presence of the fluorobenzyl group enhances binding affinity to target proteins, while the hydroxyphenylpropyl moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects, particularly anti-inflammatory responses.

Anti-inflammatory Effects

Several studies have explored the anti-inflammatory properties of compounds related to this compound. For instance, research on similar pyrrole-based compounds has shown significant anti-inflammatory activity in vivo, surpassing traditional agents like ibuprofen in efficacy . The structure-activity relationship (SAR) analysis indicates that modifications in the side chains can significantly influence the anti-inflammatory potency.

Case Studies

A notable study evaluated a series of oxalamide derivatives for their anti-inflammatory properties. Among these, compounds similar to this compound demonstrated a marked reduction in edema in rat models induced by carrageenan. The most effective derivatives exhibited a reduction comparable to or exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Summary

Property Details
Molecular Formula C16H20FN2O3
Molecular Weight 306.35 g/mol
CAS Number 2034354-69-1
Biological Activity Anti-inflammatory, analgesic
Mechanism Enzyme inhibition, receptor modulation

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-21-10-2-3-14(21)15(22)8-9-19-16(23)17(24)20-11-12-4-6-13(18)7-5-12/h2-7,10,15,22H,8-9,11H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIAJXYDYMTMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.